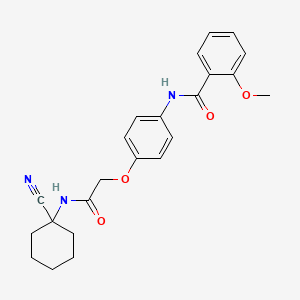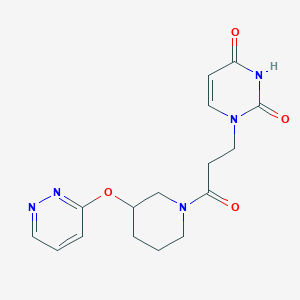
N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, an oxoethoxy linkage, and a methoxybenzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using different techniques such as stirring without solvent, fusion, or using a catalytic amount of triethylamine in boiling ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of efficient catalysts are often employed to achieve these goals .
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the cyano and oxoethoxy groups makes it reactive under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the cyano group can be reduced to an amine using hydrogenation or other reducing agents . Substitution reactions can occur at the aromatic ring, facilitated by electrophilic or nucleophilic reagents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide has several scientific research applications. In chemistry, it can be used as a precursor for the synthesis of more complex molecules. In biology and medicine, its derivatives may exhibit biological activities such as antimicrobial or anticancer properties . In industry, it can be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-(4-(2-((1-Cyanocyclohexyl)amino)-2-oxoethoxy)phenyl)-2-methoxybenzamide include other cyanoacetamide derivatives and cyanoacetohydrazides . These compounds share structural similarities and may exhibit similar reactivity and applications.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
N-[4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-20-8-4-3-7-19(20)22(28)25-17-9-11-18(12-10-17)30-15-21(27)26-23(16-24)13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFUOKQPSUWIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methoxy-3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2675934.png)

methylidene}amino 3,4-dichlorobenzoate](/img/structure/B2675937.png)
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)


![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)


![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)


